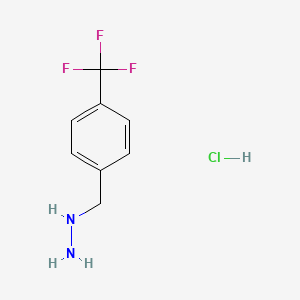

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4,13H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUDXEYZLIETJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00995664 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74195-71-4 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00995664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization Reaction

-

- 4-(Trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid (36-38 wt%) and water.

- The reaction mixture is cooled to a temperature range of -5 to 15 °C to control reactivity and suppress side reactions.

- A sodium nitrite aqueous solution (28-36 wt%) is added dropwise to the stirred solution to generate the diazonium salt.

- The molar ratio of 4-(trifluoromethyl)aniline to sodium nitrite is maintained between 1:1.05 to 1:3.00 .

- The pH of the diazotization mixture is adjusted to 5-7 using a 10-12 wt% sodium carbonate solution.

-

- Formation of a white solid occurs upon addition of the aniline to the acid mixture, indicating diazonium salt precipitation.

- Temperature control is critical to maintain the stability of the diazonium intermediate.

Reduction Reaction

-

- A sodium sulfite solution (20-25 wt%) is prepared and cooled to 0-20 °C .

- The diazonium salt solution is added dropwise to the sodium sulfite solution while maintaining the temperature at 0-25 °C .

- The mixture is stirred at room temperature for 1 to 3 hours to ensure complete reduction.

- Concentrated hydrochloric acid is then added, and the reaction mixture is refluxed for 1 to 4 hours to convert the product into the hydrochloride salt.

- After cooling to 0-20 °C , the solid product is filtered and dried.

-

- The final product is (4-(trifluoromethyl)benzyl)hydrazine hydrochloride as a solid.

- Yields reported range from 75% to 80% .

- Purity assessed by HPLC is typically between 97% and 99% .

Representative Experimental Data

| Step | Conditions/Details | Outcome/Results |

|---|---|---|

| Diazotization | 4-(Trifluoromethyl)aniline (7.2-8.2 g), HCl (21-38.6 mL), Water (6-15 mL), NaNO2 (3.26-5.27 g), Temp: -5 to 15 °C | Formation of diazonium salt with white solid precipitate |

| pH Adjustment | Sodium carbonate solution (10-12 wt%), pH adjusted to 5-7 | Stabilization of diazonium salt |

| Reduction | Sodium sulfite solution (20-25 wt%, 55-77 mL), Temp: 0-25 °C, Stirring 1-3 h | Conversion to hydrazine intermediate |

| Reflux and Acidification | Addition of concentrated HCl (30-50 mL), reflux 1-4 h | Formation of hydrazine hydrochloride salt |

| Isolation | Cooling to 0-20 °C, filtration, drying | Solid product, yield 75-80%, purity 97-99% |

Reaction Scheme Summary

$$

\text{4-(Trifluoromethyl)aniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{4-(Trifluoromethyl)benzenediazonium chloride}

$$

$$

\text{4-(Trifluoromethyl)benzenediazonium chloride} + \text{Na}2\text{SO}3 \rightarrow \text{this compound}

$$

Notes on Optimization and Variations

- Temperature control is vital throughout the diazotization and reduction steps to avoid decomposition or side reactions.

- The pH adjustment during diazotization ensures the stability of the diazonium salt and influences the yield.

- The sodium sulfite concentration and reaction time in the reduction step can be varied to optimize conversion efficiency.

- Reflux time with hydrochloric acid affects the completeness of salt formation and product crystallinity.

Comparative Analysis with Other Methods

Currently, no alternative synthetic routes with comparable efficiency and purity are widely reported in the literature for this specific compound. The diazotization-reduction method remains the standard due to:

- High yield (above 75%)

- High purity (above 97%)

- Scalability and reproducibility in industrial settings

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be further reduced to form simpler hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry:

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride serves as a crucial reagent in organic synthesis. It is utilized in the formation of hydrazones and other nitrogen-containing compounds, which are vital intermediates in the synthesis of pharmaceuticals and agrochemicals .

Reaction Pathways:

The compound can undergo various chemical reactions, including:

- Oxidation: Producing corresponding oxides.

- Reduction: Yielding different hydrazine derivatives.

- Substitution Reactions: Where the trifluoromethyl group or hydrazine moiety is replaced by other functional groups.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Key Reagents Used |

|---|---|---|

| Oxidation | Oxides | Potassium permanganate |

| Reduction | Hydrazine derivatives | Sodium borohydride |

| Substitution | Substituted benzyl compounds | Various nucleophiles |

Enzyme Inhibition Studies:

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cholinesterases. A study demonstrated that hydrazones derived from this compound showed dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potent inhibition .

Mechanisms of Action:

The compound influences cellular processes by modulating key signaling pathways and gene expression. It has been shown to interact with various enzymes, affecting their catalytic activity and potentially leading to therapeutic applications in neurodegenerative diseases .

Table 2: Biological Activity Overview

| Biological Activity | Effect on Enzyme | IC50 Values (µM) |

|---|---|---|

| AChE Inhibition | Moderate to Strong | 46.8 - 137.7 |

| BuChE Inhibition | Variable | 19.1 - 881.1 |

Pharmaceutical Applications

Drug Development:

The compound is being investigated for its potential role as an intermediate in drug synthesis, particularly for developing new therapeutics targeting central nervous system disorders. Its ability to inhibit cholinesterases positions it as a candidate for further exploration in treating conditions like Alzheimer's disease .

Case Study: Cholinesterase Inhibitors

A recent study explored the structure-activity relationships of hydrazones derived from this compound, identifying several derivatives with enhanced inhibitory activity against cholinesterases. This research suggests that modifications to the hydrazone structure can lead to improved pharmacological profiles .

Industrial Applications

Agrochemical Production:

In the agrochemical sector, this compound is utilized in the synthesis of pesticides and herbicides, leveraging its chemical properties to create effective agricultural solutions .

Table 3: Industrial Uses

| Industry | Application Description |

|---|---|

| Agrochemicals | Synthesis of pesticides and herbicides |

| Pharmaceuticals | Intermediate in drug development |

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional and Functional Group Isomers

- [3-(Trifluoromethyl)benzyl]hydrazine hydrochloride (CAS 1394041-60-1): The trifluoromethyl group is in the meta position on the benzyl ring.

- Impact: The absence of a benzyl linker reduces molecular flexibility, affecting interactions with enzymes or receptors .

Substituent Variants

(4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride (CAS 133115-76-1):

4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7):

Salt Form and Solubility

- (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS 1349718-18-8):

- Contains two HCl molecules instead of one.

- Impact: Higher solubility in aqueous media due to increased ionic character, advantageous for pharmaceutical formulations .

Biological Activity

(4-(Trifluoromethyl)benzyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F3N2·HCl. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.

1. Enzyme Inhibition

One of the primary biological activities of this compound is its ability to inhibit key enzymes, particularly cholinesterases. Research indicates that derivatives of this compound exhibit potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Inhibition Potency :

| Compound Derivative | IC50 (AChE) µM | IC50 (BuChE) µM |

|---|---|---|

| 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide | 46.8 | 19.1 |

| Various hydrazone derivatives | 46.8-137.7 | 63.6-881.1 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against mycobacterial strains.

- Minimum Inhibitory Concentration (MIC) :

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Binding : The compound binds to the active sites of enzymes, altering their catalytic activity and influencing metabolic pathways.

- Gene Expression Modulation : It can affect the expression of genes involved in critical cellular functions, impacting processes such as cell growth, differentiation, and apoptosis.

Case Study 1: Cholinesterase Inhibition

A study investigated the dual inhibition of AChE and BuChE by hydrazones derived from this compound. The findings revealed that specific structural modifications significantly enhanced inhibition potency, suggesting a structure-activity relationship that could inform future drug design .

Case Study 2: Antimycobacterial Activity

Another research effort focused on the antitubercular potential of this compound's derivatives. While the activity was lower compared to first-line treatments like isoniazid, some derivatives showed promising results against M. kansasii, warranting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(Trifluoromethyl)benzyl)hydrazine hydrochloride, and how can purity be optimized?

- Methodology : The synthesis typically involves reacting 4-(trifluoromethyl)benzyl halides (e.g., bromide or chloride) with hydrazine monohydrate under controlled pH and temperature. For example, hydrazine monohydrate reacts with benzyl halides in ethanol at 0–5°C, followed by HCl gas introduction to precipitate the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitoring via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, MeCN/water with 0.1% formic acid) ensures removal of unreacted precursors .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H/19F NMR : Confirm the presence of the trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and hydrazine protons (δ 2.5–4.0 ppm in 1H NMR) .

- LCMS/HPLC : Use reverse-phase HPLC (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid) to assess purity (>95%) and detect m/z peaks corresponding to [M+H]+ ions .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Perform reactions in fume hoods due to potential release of hydrazine vapors or HCl gas .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Hydrazine derivatives are known irritants and may cause sensitization .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in reactions?

- Electronic Effects : The -CF3 group is strongly electron-withdrawing, enhancing the electrophilicity of adjacent carbons and stabilizing intermediates via inductive effects. This impacts nucleophilic substitution kinetics and regioselectivity .

- Steric Considerations : The bulky trifluoromethyl group may hinder access to reactive sites, requiring optimization of solvent polarity (e.g., DMF or DMSO) to improve reaction efficiency .

Q. How can researchers address low yields or by-product formation during coupling reactions involving this compound?

- Optimization Strategies :

- Temperature Control : Reactions at 80°C (e.g., alkylation in DMF) improve kinetics but may require quenching to prevent decomposition .

- Catalysts : Use tetrabutylammonium iodide (0.1–1 mol%) to enhance nucleophilic substitution rates in heterocycle-forming reactions .

- By-Product Analysis : LCMS tracking of m/z peaks helps identify impurities (e.g., over-alkylated products), enabling column chromatography or preparative HPLC for isolation .

Q. What role does this compound play in synthesizing biologically active heterocycles?

- Applications : It serves as a key intermediate in constructing pyrimidines, triazoles, and spirocyclic compounds. For example, hydrazine moieties participate in cyclocondensation with ketones to form hydrazones, which are precursors to indoles or 1,3,4-oxadiazoles .

- Case Study : In Example 405 (EP 4,374,877 A2), a related hydrazine derivative was alkylated to yield a diazaspiro compound with potential kinase inhibition activity .

Q. How can computational methods (e.g., DFT) predict crystallization behavior or reaction pathways?

- Crystal Packing : Density Functional Theory (DFT) calculations estimate lattice energies and hydrogen-bonding networks, guiding solvent selection for recrystallization. For acyl hydrazides, N–H⋯O interactions dominate packing .

- Reaction Mechanism Modeling : Transition state analysis (e.g., Gaussian 09) identifies rate-limiting steps in hydrazine-mediated nucleophilic substitutions, aiding in catalyst design .

Q. Why is this compound significant in medicinal chemistry, particularly for fluorine-containing drug candidates?

- Metabolic Stability : The -CF3 group enhances resistance to oxidative metabolism, prolonging half-life in vivo. It also increases lipophilicity (logP), improving membrane permeability .

- Case Study : Fluorinated hydrazine derivatives are precursors to HDAC inhibitors and anthracycline analogs, where fluorine’s electronegativity fine-tunes target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.